molecular formula C8H11ClO2 B058466 3-(2-Chloroacetyl)cyclohexan-1-one CAS No. 123364-13-6

3-(2-Chloroacetyl)cyclohexan-1-one

Cat. No. B058466
M. Wt: 174.62 g/mol
InChI Key: PJQVHWQIQOGCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroacetyl)cyclohexan-1-one, also known as 2-Chloroacetylcyclohexanone or CACK, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug discovery and development. This molecule is a cyclic ketone with a chloroacetyl group attached to the cyclohexane ring.

Mechanism Of Action

The mechanism of action of CACK involves the formation of covalent bonds between the chloroacetyl group of CACK and the active site of the target enzyme or protein. This covalent bond formation leads to the inhibition of the enzyme or protein activity.

Biochemical And Physiological Effects

CACK has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. CACK has also been shown to inhibit the activity of cancer-associated proteins, which can lead to decreased cancer cell invasion and metastasis.

Advantages And Limitations For Lab Experiments

CACK has various advantages and limitations for lab experiments. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. However, the covalent bond formation between CACK and the target molecule can lead to irreversible inhibition, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CACK. One potential direction is the development of CACK-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another potential direction is the development of CACK-based drugs for the treatment of cancer. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
Conclusion:
In conclusion, CACK is a chemical compound with potential applications in drug discovery and development. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of CACK can be achieved through the reaction of cyclohexanone with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of CACK as a yellow liquid with a strong odor. The purity of CACK can be improved through distillation or recrystallization.

Scientific Research Applications

CACK has potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
CACK has also been shown to inhibit the activity of various cancer-associated proteins such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs play a role in the degradation of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression and have been linked to the development and progression of cancer.

properties

CAS RN

123364-13-6

Product Name

3-(2-Chloroacetyl)cyclohexan-1-one

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

IUPAC Name

3-(2-chloroacetyl)cyclohexan-1-one

InChI

InChI=1S/C8H11ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6H,1-5H2

InChI Key

PJQVHWQIQOGCGL-UHFFFAOYSA-N

SMILES

C1CC(CC(=O)C1)C(=O)CCl

Canonical SMILES

C1CC(CC(=O)C1)C(=O)CCl

synonyms

Cyclohexanone, 3-(chloroacetyl)- (9CI)

Origin of Product

United States

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